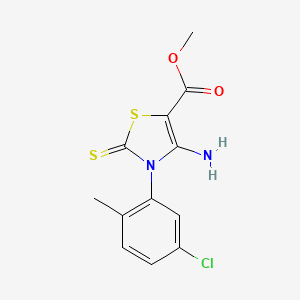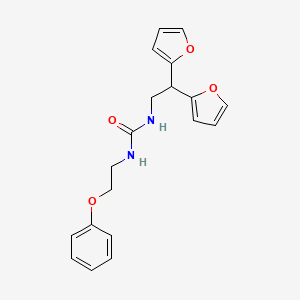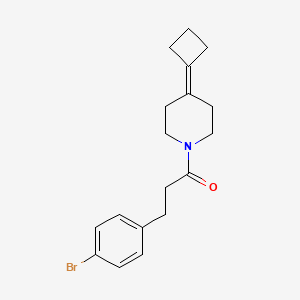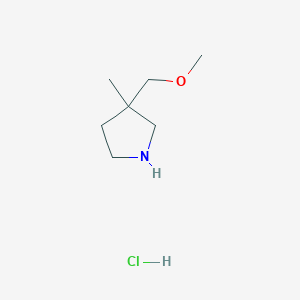
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A novel synthesis method for isothiocyanates, a class of important organic synthetic intermediates, involves the replacement reaction of phenyl isothiocyanate with corresponding amines. The amino group of these amines is linked to tertiary carbon or secondary carbon. Dimethylbenzene serves as the solvent, and the reaction occurs under nitrogen protection and mild conditions. Notably, this method offers advantages such as low toxicity, cost-effectiveness, safety, minimal by-products, and ease of operation. It holds potential for industrial production of complex isothiocyanates .
Chemical Reactions Analysis
Scientific Research Applications
Synthesis and Photophysical Properties
Research has focused on the synthesis and exploration of photophysical properties of compounds related to methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate. For instance, Murai et al. (2018) demonstrated the preparation of 5-amino-2-(4-methylsulfanylphenyl)thiazoles through the reaction of 4-methylsulfanylbenzthioamides and N,N-diarylthioformamides, leading to derivatives with sulfur-containing functional groups. The study highlighted the influence of these groups on the electronic structures of thiazoles, contributing to the development of fluorescent molecules for applications in material sciences, sensing of hazardous compounds, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).
Antimicrobial Agents
Another area of application is in the synthesis of compounds with potential antimicrobial activity. Sah et al. (2014) reported the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showcasing the chemical versatility and potential pharmaceutical applications of thiazole derivatives (Sah, Bidawat, Seth, & Gharu, 2014).
Novel Synthetic Routes
Furthermore, the compound's utility in creating novel synthetic routes for heterocyclic γ-amino acids, which mimic secondary structures of proteins, was illustrated by Mathieu et al. (2015). Their work presented a short and versatile chemical route to orthogonally protected ATCs (Amino-Thiazole-Carboxylates), highlighting the compound's role in advancing the synthesis of constrained amino acids for peptide research (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Analgesic and Anti-inflammatory Agents
Lastly, the compound's exploration extends to the development of analgesic and anti-inflammatory agents. Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, demonstrating significant analgesic and anti-inflammatory activities with mild ulcerogenic potential compared to traditional drugs. This research indicates the compound's potential as a precursor in synthesizing novel pharmaceuticals (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).
properties
IUPAC Name |
methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S2/c1-6-3-4-7(13)5-8(6)15-10(14)9(11(16)17-2)19-12(15)18/h3-5H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQDUDWGRVXKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(5-chloro-2-methylphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)benzenecarboxamide](/img/structure/B2936274.png)
![1-{1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2936276.png)


![5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2936280.png)
![N-(4-ethoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2936281.png)
![Tert-butyl 3-[2-(but-2-ynoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2936284.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2936289.png)



![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)